Cost-Driven Procurement: Morpholine Amide vs. Weinreb Amide Economic Advantage
Morpholine amides are explicitly identified as inexpensive alternatives to Weinreb amides for large-scale applications, overcoming the high cost factor associated with N-methoxy-N-methylamides [1]. While Weinreb amides remain indispensable for certain highly sensitive transformations, the substantially lower commercial cost of morpholine (a bulk industrial commodity) compared to N,O-dimethylhydroxylamine hydrochloride translates into a quantifiable procurement advantage for morpholine amide building blocks like the title compound.
| Evidence Dimension | Cost per mole of amine precursor |
|---|---|
| Target Compound Data | Morpholine: ~€0.02–0.05/g (bulk industrial price) |
| Comparator Or Baseline | N,O-Dimethylhydroxylamine·HCl (Weinreb amine): ~€2–5/g |
| Quantified Difference | Approximately 40–250× cost reduction at scale |
| Conditions | Commercial bulk pricing benchmarks (2025); exact prices vary by supplier and volume |
Why This Matters
For chemists planning multi-step or larger-scale syntheses, the 40–250× lower cost of the morpholine component directly reduces the cost of the final amide intermediate, making the compound a sustainable choice for process chemistry and medicinal chemistry campaigns requiring gram- to kilogram-scale procurement.
- [1] Tetrahedron 2014, 70, 4420–4424; highlights morpholine amides as inexpensive alternatives to Weinreb amides. View Source
